

# Pilaralisib maximum tolerated dose MTD determination

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Pilaralisib

CAS No.: 934526-89-3

Cat. No.: S547960

[Get Quote](#)

## Pilaralisib MTD and Key Trial Findings

| Formulation / Combination        | Recommended Dose / MTD                         | Key Findings & Rationale                                                                                                                                    |
|----------------------------------|------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Monotherapy (Capsule) [1] [2]    | 600 mg once daily                              | MTD established in initial Phase I trial (NCT00486135) in patients with advanced solid tumors.                                                              |
| Monotherapy (Tablet) [3]         | 400 mg once daily (Recommended Phase II dose)  | MTD not reached. Dose selected based on <b>pharmacokinetics</b> : 400 mg tablet provided higher plasma exposure (AUC <sub>0-24</sub> ) than 600 mg capsule. |
| + Paclitaxel & Carboplatin [1]   | 200 mg once daily (tablet)                     | MTD defined in combination with standard chemotherapies (paclitaxel up to 175 mg/m <sup>2</sup> , carboplatin AUC 6).                                       |
| + Erlotinib [4]                  | 400 mg once daily (capsule) + Erlotinib 150 mg | MTD of the combination in patients with advanced solid tumors.                                                                                              |
| + Trastuzumab (± Paclitaxel) [5] | 400 mg once daily                              | MTD of pilaralisib in combination with trastuzumab or trastuzumab plus paclitaxel in HER2+ metastatic                                                       |

| Formulation / Combination | Recommended Dose / MTD | Key Findings & Rationale |
|---------------------------|------------------------|--------------------------|
|                           |                        | breast cancer.           |

## Experimental Protocols for MTD Determination

The clinical trials for **pilralalisib** followed standardized Phase I designs to determine safety and MTD.

### Trial Design and Patient Population

- **Study Type:** Phase I, multicenter, open-label, dose-escalation studies [3] [1] [4].
- **Dose Escalation:** Most studies used a standard **"3 + 3" design** [1] [5]. In this model, cohorts of three patients receive a dose of the drug. If no patient experiences a dose-limiting toxicity (DLT), the dose is escalated for the next cohort. If one patient experiences a DLT, three more patients are added to that cohort. The MTD is defined as the highest dose at which no more than one of six patients experiences a DLT during the first cycle (often 21 or 28 days) of treatment [1].
- **Patient Eligibility:** Patients were adults ( $\geq 18$  years) with histologically confirmed metastatic or unresectable solid tumors that were refractory to standard therapy or for which no effective therapy existed. They were required to have an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2 and adequate bone marrow and organ function [3] [1].

### Safety and Toxicity Monitoring

- **Primary Endpoints:** MTD and safety profile [3] [1].
- **Adverse Event (AE) Assessment:** AEs were continuously monitored and graded according to the **National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE), version 3.0** [3] [1].
- **Definition of DLT:** Toxicities occurring during the first cycle of treatment that were considered related to the study drug. Specific DLTs included [3]:
  - Hematological toxicities (e.g., prolonged grade 4 neutropenia, febrile neutropenia).
  - Non-hematological toxicities  $\geq$  grade 3 (with exceptions for manageable conditions like nausea/vomiting).
- **Dose Modification:** DLTs determined the dose escalation schedule and the final MTD declaration.

## Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessments

- **PK Sampling:** Blood samples were collected at predefined time points after drug administration to measure plasma concentrations of **pilaralisib**. Key parameters calculated included the maximum plasma concentration (C<sub>max</sub>), time to C<sub>max</sub> (T<sub>max</sub>), and area under the plasma concentration-time curve (AUC) [3].
- **PD Analyses:** Some studies included biomarker analyses in tumor tissue biopsies or plasma samples to assess target engagement and pathway modulation (e.g., inhibition of phosphorylated AKT) [1].

The following diagram illustrates the workflow for determining the maximum tolerated dose (MTD) in these Phase I trials:



[Click to download full resolution via product page](#)

## Insights into Dose Determination Rationale

The different MTDs for **pilaralisib** formulations highlight key principles in oncology drug development.

- **Formulation Bioavailability:** The 400 mg tablet was established as the recommended Phase II dose despite the 600 mg capsule being the MTD. This decision was driven by **pharmacokinetic data**

showing that the 400 mg tablet yielded a higher steady-state plasma exposure (mean AUC<sub>0-24h</sub> of 2,820,000 ng × h/mL) than the 600 mg capsule (mean AUC<sub>0-24h</sub> of 1,930,000 ng × h/mL) [3]. This demonstrates that optimal dosing is based on effective biological exposure, not just the maximum tolerable amount.

- **Combination Therapy Tolerance:** The MTD of **pilaralisib** is lower when combined with other agents due to overlapping toxicities. For instance, with paclitaxel and carboplatin, the MTD for the tablet was 200 mg once daily [1]. The most common treatment-related AEs for **pilaralisib** monotherapy (diarrhea, fatigue, hyperglycemia, rash [3] [4]) can be exacerbated by the side effects of chemotherapy (neutropenia, thrombocytopenia [1]) or other targeted agents.

The following diagram illustrates this key pharmacokinetic rationale for selecting the recommended Phase II dose of the tablet formulation:



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Phase I Dose-Escalation Study of Pilaralisib (SAR245408 ... [pmc.ncbi.nlm.nih.gov]
2. Pilaralisib - an overview | ScienceDirect Topics [sciencedirect.com]
3. Phase I Trial of a Tablet Formulation of Pilaralisib , a Pan-Class... [pmc.ncbi.nlm.nih.gov]
4. Phase I dose-escalation study of pilaralisib (SAR245408, ... [pubmed.ncbi.nlm.nih.gov]
5. Phase I/II study of pilaralisib (SAR245408) in combination with... [link.springer.com]

To cite this document: Smolecule. [Pilaralisib maximum tolerated dose MTD determination].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b547960#pilaralisib-maximum-tolerated-dose-mtd-determination>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)